

# Carcinine Dihydrochloride: A Technical Guide to its Physiological Functions and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                           |           |  |  |
|----------------------|---------------------------|-----------|--|--|
| Compound Name:       | Carcinine dihydrochloride |           |  |  |
| Cat. No.:            | B550831                   | Get Quote |  |  |

For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

Carcinine dihydrochloride, the dihydrochloride salt of β-alanyl-histamine, is a naturally occurring dipeptide analog of carnosine. Possessing a unique multi-faceted mechanism of action, carcinine has emerged as a compound of significant interest in the fields of pharmacology and dermatology. This technical guide provides an in-depth exploration of the physiological functions of carcinine dihydrochloride, with a particular focus on its antiglycation, antioxidant, and neuroprotective properties. Detailed experimental protocols from key studies are provided, alongside quantitative data and visual representations of its signaling pathways to support further research and development.

#### Introduction

Carcinine (β-alanylhistamine) is a biologically active dipeptide found in mammalian tissues, including the brain, muscle, and liver. As a decarboxylated derivative of carnosine, carcinine exhibits enhanced stability under certain physiological conditions while retaining and, in some aspects, improving upon the therapeutic properties of its precursor.[1][2][3] Its diverse physiological activities, ranging from potent antioxidant and anti-glycation effects to selective histamine H3 receptor antagonism, position it as a promising candidate for therapeutic and cosmetic applications.[4][5][6] This guide will synthesize the current scientific understanding of



**carcinine dihydrochloride**, offering a technical overview for researchers and drug development professionals.

**Chemical Properties** 

| Property          | Value                                                                     | Reference |
|-------------------|---------------------------------------------------------------------------|-----------|
| Chemical Name     | 3-amino-N-[2-(1H-imidazol-4-<br>yl)ethyl]propanamide<br>dihydrochloride   | [1]       |
| Synonyms          | β-Alanylhistamine<br>dihydrochloride, Decarboxy<br>Carnosine HCl, Alistin | [1][7]    |
| CAS Number        | 57022-38-5                                                                | [1][8]    |
| Molecular Formula | C <sub>8</sub> H <sub>14</sub> N <sub>4</sub> O · 2HCl                    | [8]       |
| Molecular Weight  | 255.14 g/mol                                                              | [7][8]    |
| Appearance        | White to off-white crystalline powder                                     | [1]       |
| Solubility        | Water: >15 mg/mL                                                          | [8]       |

# **Physiological Functions and Mechanisms of Action**

**Carcinine dihydrochloride** exerts its physiological effects through several distinct yet interconnected pathways. These include direct antioxidant activity, potent anti-glycation capabilities, and modulation of the histaminergic system.

#### **Antioxidant Activity**

Carcinine is a potent antioxidant that protects cells from oxidative damage by scavenging a variety of reactive oxygen species (ROS).[1][9] It is effective against hydroxyl radicals, elemental oxygen, and hydrogen peroxide radicals.[1] This activity helps to inhibit lipid peroxidation and maintain the integrity of cell membranes.[1][10]

A key aspect of its antioxidant function is its ability to scavenge 4-hydroxynonenal (4-HNE), a toxic aldehyde produced during lipid peroxidation.[4][6] By forming a stable adduct with 4-HNE,



carcinine neutralizes its damaging effects on proteins.[11]



Click to download full resolution via product page

Figure 1. Antioxidant and 4-HNE Scavenging Mechanism of Carcinine.

#### **Anti-Glycation Activity**

Glycation is a non-enzymatic reaction between reducing sugars and proteins, lipids, or nucleic acids, leading to the formation of Advanced Glycation End-products (AGEs).[12][13][14] The accumulation of AGEs is implicated in the pathogenesis of various age-related diseases and skin aging.[15][16][17] Carcinine demonstrates significant anti-glycation properties by acting on different stages of the glycation process.[1][2] It can prevent the initial formation of Amadori products and also trap reactive carbonyl species like methylglyoxal (MGO), a key intermediate in AGE formation.[18][19] By inhibiting the cross-linking of proteins such as collagen and elastin, carcinine helps to maintain their structural integrity and function.[1][2]





Click to download full resolution via product page

Figure 2. Carcinine's Role in the Anti-Glycation Pathway.

# **Neuroprotection and Histamine H3 Receptor Antagonism**

Carcinine acts as a selective antagonist of the histamine H3 receptor, with a 100- to 1000-fold greater selectivity for H3 over H1 and H2 receptors.[4][5][6] The H3 receptor is an autoreceptor on histaminergic neurons that inhibits the synthesis and release of histamine. By blocking this receptor, carcinine increases the release of histamine in the brain, which can lead to enhanced



neuronal activity and neuroprotective effects.[20] This mechanism is thought to contribute to its observed benefits in models of neurodegenerative conditions and cognitive deficits.[11][20]



Click to download full resolution via product page

Figure 3. Signaling Pathway of Carcinine as a Histamine H3 Receptor Antagonist.

### **Quantitative Data from Experimental Studies**

The physiological effects of carcinine have been quantified in a number of in vitro and in vivo studies.

Table 1: Receptor Binding Affinity and Enzyme Activity

| Parameter                              | Value                                                                                     | Species/System | Reference |
|----------------------------------------|-------------------------------------------------------------------------------------------|----------------|-----------|
| Histamine H3<br>Receptor (Ki)          | 0.2939 μΜ                                                                                 | -              | [11]      |
| Histamine H1<br>Receptor (Ki)          | 3621.2 μΜ                                                                                 | -              | [11]      |
| Histamine H2<br>Receptor (Ki)          | 365.3 μΜ                                                                                  | -              | [11]      |
| Histidine Decarboxylase (HDC) Activity | Slight increase from<br>0.186 to 0.227 pmol<br>mg protein <sup>-1</sup> min <sup>-1</sup> | Mouse cortex   | [20]      |

### **Table 2: In Vitro Antioxidant and Anti-Glycation Activity**



| Activity                            | Concentration | Effect                                                                                                 | System                 | Reference |
|-------------------------------------|---------------|--------------------------------------------------------------------------------------------------------|------------------------|-----------|
| 4-HNE Adduct Inhibition (IC50)      | 33.2 μg/μL    | 50% inhibition of<br>4-HNE-protein<br>adduct formation                                                 | Mouse retinal proteins | [11]      |
| Hydroxyl Radical<br>Scavenging      | 10 mM         | Inhibition of deoxyribose damage                                                                       | Chemical assay         | [11]      |
| Lipid<br>Peroxidation<br>Inhibition | 10-25 mM      | Reduction of linoleic acid 13-monohydroperoxi de (LOOH) and phosphatidylcholi ne hydroperoxide (PCOOH) | PC liposomes           | [10][11]  |

**Table 3: In Vivo Neuroprotective and Pharmacological Effects** 



| Animal Model                                               | Dosage/Administra<br>tion                | Effect                                                                         | Reference |
|------------------------------------------------------------|------------------------------------------|--------------------------------------------------------------------------------|-----------|
| Light-induced retinal<br>damage (BALB/c<br>mice)           | 2 M (1 μL, intravitreal injection)       | Protection of retinal photoreceptors                                           | [11]      |
| Light-induced retinal damage (BALB/c mice)                 | 0.2-20 mg/mouse (i.g., daily for 5 days) | Protection of the retina                                                       | [11]      |
| Pentylenetetrazole<br>(PTZ)-induced<br>seizures (ICR mice) | 2-20 mg/kg (i.p.)                        | Significant reduction in seizure stage                                         | [11][20]  |
| Scopolamine-induced learning deficit (ICR mice)            | 10-20 mg/kg (i.p.)                       | Significant amelioration of learning deficit                                   | [11]      |
| Histamine content reduction (ICR mice)                     | 5-50 mg/kg (i.p.)                        | Decreased cortical and midbrain histamine content                              | [11]      |
| Hemodynamic effects<br>(Sprague-Dawley rats)               | 3-10 mg/kg (i.v.)                        | Reduced mean<br>arterial blood pressure<br>and systemic vascular<br>resistance | [21]      |

# **Experimental Protocols**In Vivo Model of Light-Induced Retinal Degeneration

This protocol is based on studies evaluating the neuroprotective effects of carcinine in the retina.[11][22]





Click to download full resolution via product page

Figure 4. Experimental Workflow for In Vivo Light-Induced Retinal Damage Model.

Objective: To assess the neuroprotective effect of orally administered carcinine against light-induced retinal damage in mice.

Materials:



- BALB/c mice
- Carcinine dihydrochloride
- Vehicle (e.g., sterile water)
- Gavage needles
- Light exposure chamber (e.g., 3000 lux)
- Electroretinography (ERG) equipment
- Histology processing reagents and microscope

#### Procedure:

- Animal Acclimatization: House BALB/c mice under dim cyclic light conditions for at least one week before the experiment.
- Grouping: Randomly divide mice into a control group and a carcinine treatment group.
- Treatment: Administer carcinine (e.g., 20 mg per mouse) to the treatment group via oral gavage daily for 5 days. Administer an equal volume of the vehicle to the control group.[22]
- Light Exposure: On the fifth day of treatment, expose the mice to bright light (e.g., 3000 lux) for 4 hours.[22]
- Recovery: Return the mice to dim cyclic light for a 7-day recovery period, continuing the daily gavage treatments.[22]
- Functional Assessment: Perform ERG recordings to assess retinal function in both groups.
- Histological Analysis: Euthanize the mice and enucleate the eyes for histological processing.
   Stain retinal sections (e.g., with H&E) and quantify the number of photoreceptor cell nuclei to determine the extent of cell loss.[22]

#### In Vitro 4-HNE-Protein Adduct Inhibition Assay

#### Foundational & Exploratory





This protocol is derived from methods used to quantify the scavenging ability of carcinine against 4-HNE.[11][22]

Objective: To determine the half-maximal inhibitory concentration (IC<sub>50</sub>) of carcinine for the formation of 4-HNE-protein adducts.

#### Materials:

- Mouse retinal protein extract
- 4-Hydroxynonenal (4-HNE)
- Carcinine dihydrochloride at various concentrations
- Incubation buffer (e.g., PBS)
- SDS-PAGE and Western blotting equipment
- Anti-HNE antibody
- Chemiluminescent substrate and imaging system

#### Procedure:

- Reaction Setup: In separate microcentrifuge tubes, combine a fixed amount of mouse retinal protein extract with increasing concentrations of carcinine.
- Initiation of Reaction: Add 4-HNE to each tube to initiate the adduct formation reaction. Include a control reaction with no carcinine.
- Incubation: Incubate the reactions at room temperature for 90 minutes.[22]
- SDS-PAGE and Western Blotting: Stop the reaction by adding SDS-PAGE sample buffer. Separate the proteins by electrophoresis and transfer them to a PVDF membrane.
- Immunodetection: Block the membrane and then probe with an anti-HNE antibody to detect 4-HNE-modified proteins.



- Quantification: Use a chemiluminescent substrate to visualize the protein bands and quantify their intensity using an imaging system.
- IC<sub>50</sub> Calculation: Plot the percentage inhibition of 4-HNE-protein adduct formation against the concentration of carcinine. The IC<sub>50</sub> is the concentration of carcinine that produces 50% inhibition.

## **Applications and Future Directions**

The diverse physiological functions of **carcinine dihydrochloride** make it a compelling molecule for various applications.

- Dermatology and Cosmetics: Its potent anti-glycation and antioxidant properties are highly relevant for anti-aging skincare formulations.[1][2][4] By protecting collagen and elastin from glycation-induced damage and neutralizing oxidative stress, carcinine can help maintain skin elasticity and reduce the appearance of wrinkles.[1]
- Neurotherapeutics: As a histamine H3 receptor antagonist, carcinine has potential in the
  treatment of neurological and cognitive disorders.[11][20] Further research is warranted to
  explore its efficacy in conditions such as epilepsy, cognitive impairment, and other
  neurodegenerative diseases.[20][23]
- Ophthalmology: The demonstrated neuroprotective effects of carcinine in the retina suggest its potential use in treating retinopathies where oxidative stress is a contributing factor.[4][11]
   [22]

Future research should focus on robust clinical trials to validate the efficacy and safety of carcinine in human populations for these applications.[9] Furthermore, elucidating the detailed molecular mechanisms underlying its protective effects will be crucial for optimizing its therapeutic use.

#### Safety and Toxicology

In vitro and in vivo tests have indicated that **carcinine dihydrochloride** does not cause cytotoxicity, skin irritation, or eye irritation.[1][2] However, comprehensive toxicological data in humans is limited. As with any active compound, appropriate safety and dosage studies are necessary before widespread clinical use.



#### Conclusion

Carcinine dihydrochloride is a multifunctional dipeptide with significant therapeutic and cosmetic potential. Its well-documented antioxidant, anti-glycation, and neuroprotective activities, underpinned by a selective antagonism of the histamine H3 receptor, provide a strong scientific rationale for its further development. The data and protocols presented in this technical guide offer a foundation for researchers and drug development professionals to explore the full potential of this promising compound.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Suzhou Health Chemicals Co., Ltd.-Carcinine Dihydrochloride [healthchems.com]
- 2. Carcinine dihydrochloride\_Shenzhen Dieckmann Tech Co.,Ltd [dkmchem.com]
- 3. Benefits of Carcinine [ambassadedelabeaute.ch]
- 4. Carcinine dihydrochloride | 57022-38-5 [amp.chemicalbook.com]
- 5. abmole.com [abmole.com]
- 6. Carcinine dihydrochloride | 57022-38-5 [amp.chemicalbook.com]
- 7. Decarboxy carnosine hydrochloride | C8H16Cl2N4O | CID 6419997 PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Carcinine = 98 HPLC 57022-38-5 [sigmaaldrich.com]
- 9. caringsunshine.com [caringsunshine.com]
- 10. L-carnosine (beta-alanyl-L-histidine) and carcinine (beta-alanylhistamine) act as natural antioxidants with hydroxyl-radical-scavenging and lipid-peroxidase activities - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Carnosine and advanced glycation end products: a systematic review PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]



- 14. frontiersin.org [frontiersin.org]
- 15. Skin beautification with oral non-hydrolized versions of carnosine and carcinine: Effective
  therapeutic management and cosmetic skincare solutions against oxidative glycation and
  free-radical production as a causal mechanism of diabetic complications and skin aging PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Age-dependent accumulation of dicarbonyls and advanced glycation endproducts (AGEs) associates with mitochondrial stress - PMC [pmc.ncbi.nlm.nih.gov]
- 17. augmentlifeshop.com [augmentlifeshop.com]
- 18. researchgate.net [researchgate.net]
- 19. mdpi.com [mdpi.com]
- 20. Pharmacological effects of carcinine on histaminergic neurons in the brain PMC [pmc.ncbi.nlm.nih.gov]
- 21. Hemodynamic effects of carcinine in the anesthetized, instrumented, open-chest rat -PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Carcinine Has 4-Hydroxynonenal Scavenging Property and Neuroprotective Effect in Mouse Retina PMC [pmc.ncbi.nlm.nih.gov]
- 23. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [Carcinine Dihydrochloride: A Technical Guide to its Physiological Functions and Therapeutic Potential]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b550831#carcinine-dihydrochloride-and-its-physiological-functions]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com